Compound Description: Levosimendan is a cardiotonic agent, meaning it strengthens the force of the heart's contractions. It is used in the treatment of acutely decompensated heart failure. []
Relevance: Levosimendan is a 3(2H)-pyridazinone derivative, sharing the core pyridazinone structure with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. The presence of the pyridazinone moiety suggests a potential for cardiotonic activity in related compounds. []
Compound Description: CI-914 is a novel type III phosphodiesterase inhibitor with cardiotonic and anti-platelet aggregative activity. [] It exhibits positive inotropic activity, increasing the force of heart contractions, and is considered more potent than amrinone. [] Additionally, CI-914 demonstrates anti-platelet aggregation properties by increasing cAMP levels in platelets. []
Relevance: CI-914 shares the 4,5-dihydro-3(2H)-pyridazinone core structure with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. Both compounds feature a phenyl ring attached to the pyridazinone core, though the substituents on the phenyl ring differ (1H-imidazol-1-yl in CI-914 and an unsubstituted phenyl ring in the target compound). The structural similarities suggest a possible cardiotonic activity profile for the target compound. [, , ]
Compound Description: CI-930, a potent positive inotropic agent, inhibits cardiac phosphodiesterase fraction III, leading to increased myocardial contractility. It is considered more potent than milrinone. [] CI-930 also exhibits anti-platelet aggregation activity, likely through a combination of increasing cAMP levels and inhibiting TXA2 synthesis in platelets. []
Relevance: CI-930 shares a very similar structure with CI-914 and the target compound, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. All three compounds have the 4,5-dihydro-6-phenyl-3(2H)-pyridazinone framework. The presence of a methyl substituent at the 5-position of the pyridazinone ring in CI-930 differentiates it from CI-914. The structural similarities between CI-930 and the target compound, particularly the shared pyridazinone core and the phenyl ring at the 6-position, suggest the target compound might possess cardiotonic activity. [, ]
Imazodan Analogues with Ethenyl Linker
Compound Description: This series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones were designed as variations on the imazodan structure. These compounds exhibited potent inotropic and vasodilator activities, similar to imazodan, but with enhanced platelet aggregation inhibitory potency. One notable compound in this series, 3d, demonstrated in vivo antithrombotic activity. []
Relevance: While retaining the core structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, these analogues introduce an ethenyl spacer between the phenyl ring and the dihydropyridazinone ring. This modification highlights the significance of the ethenyl linker in modulating the biological activities, potentially influencing the interaction with biological targets. []
Compound Description: This series represents ring-contracted analogues of imazodan (CI-914), where the six-membered pyridazinone ring is replaced with a five-membered pyrazolone ring. Only those compounds bearing two small alkyl groups at the C-4 position of the pyrazolone ring exhibited significant positive inotropic activity. The study highlighted the importance of the substitution pattern at C-4 for optimal inotropic activity and observed a correlation between phosphodiesterase inhibitory activity and the substitution pattern at this position. []
Relevance: These analogues are structurally related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone by replacing the dihydropyridazinone core with a dihydropyrazolone ring. This comparison suggests that the size and substitution pattern of the heterocyclic core are crucial for the biological activity of these compounds. The presence of the 3,5-dimethyl-1H-pyrazole substituent in the target compound, which can be considered as a combination of the two small alkyl groups found to be essential for the activity of the pyrazolone analogues, further strengthens the potential relevance of these compounds to the target compound's structure-activity relationship. []
Compound Description: This series explored the impact of incorporating a substituted imidazole ring directly onto the pyridazinone core. Notably, the 1H-imidazol-4-yl regioisomers, specifically 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (25a) and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (28a), displayed potent positive inotropic activity and strongly inhibited cardiac phosphodiesterase fraction III. In contrast, the corresponding 1H-imidazol-5-yl regioisomers exhibited significantly weaker activity. []
Relevance: These compounds are structurally related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone by the presence of the 4,5-dihydro-3(2H)-pyridazinone core and the exploration of different substituents at the 6-position. This series highlights the importance of the position and substitution pattern of the imidazole ring for potent inotropic activity and phosphodiesterase III inhibition. While the target compound features a pyrazole ring instead of an imidazole, the overall structural similarity suggests a potential for shared biological activity. []
4,5,6,7-Tetrahydrobenzimidazole Analogues
Compound Description: This series investigated replacing the imidazole ring in imazodan with a 4,5,6,7-tetrahydrobenzimidazole moiety. The most potent compound in this series, compound 31, exhibited potent inhibition of cardiac type III phosphodiesterase with an IC50 of 0.15 μM. This modification highlighted the importance of structural features that contribute to both selectivity for inhibiting type III phosphodiesterase and overall potency of inhibition. []
Relevance: This series is related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone through modifications to the 4,5-dihydro-3(2H)-pyridazinone core. This series investigated the impact of replacing the imidazole ring in imazodan with a 4,5,6,7-tetrahydrobenzimidazole moiety. While the target compound doesn't directly incorporate this specific modification, the exploration of diverse heterocyclic motifs provides valuable insights into the structure-activity relationships of this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.